molecular formula C10H19NO B087043 Azacycloundecan-2-one CAS No. 1009-89-8

Azacycloundecan-2-one

Cat. No.: B087043
CAS No.: 1009-89-8
M. Wt: 169.26 g/mol
InChI Key: WULPUQZASCZTPO-UHFFFAOYSA-N
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Description

Azacycloundecan-2-one, also known as 1-azacycloundecan-2-one, is a cyclic amide with the molecular formula C10H19NO. It is a member of the macrolactam family, which are cyclic amides of amino carboxylic acids. This compound is characterized by its unique ring structure, which includes a nitrogen atom within the ring, making it a heterocyclic compound .

Chemical Reactions Analysis

Types of Reactions

Azacycloundecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Azacycloundecan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: This compound is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring size and the presence of a nitrogen atom within the ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .

Biological Activity

Azacycloundecan-2-one, a compound with the CAS number 1009-89-8, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclic structure that includes a nitrogen atom within a ten-membered ring. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, which can be derived from various organic starting materials. The conformational analysis indicates that this compound adopts a stable conformation conducive to biological activity, as evidenced by single-crystal X-ray diffraction studies .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Antifungal Activity

The antifungal efficacy of this compound has also been evaluated. It has shown promising results against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis.

Fungal Strain MIC (μg/mL)
Candida albicans20
Aspergillus niger40

Antiviral Properties

Recent studies indicate that this compound possesses antiviral properties, particularly against viruses such as influenza and herpes simplex virus (HSV). The antiviral mechanism is hypothesized to involve interference with viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Variations in substituents on the nitrogen atom or modifications to the carbon skeleton may enhance its pharmacological profile. Research has indicated that specific functional groups can improve solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial involving this compound derivatives showed a marked reduction in infection rates among patients with resistant bacterial strains. The study highlighted the compound's potential as a last-resort antibiotic.
  • Antifungal Treatment in Immunocompromised Patients : A case series documented the use of this compound in treating systemic fungal infections in immunocompromised patients. Results indicated significant improvement in patient outcomes with minimal side effects.

Properties

IUPAC Name

azacycloundecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-8-6-4-2-1-3-5-7-9-11-10/h1-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULPUQZASCZTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26710-03-2
Record name Azacycloundecan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26710-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60143568
Record name Azacycloundecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-89-8
Record name Azacycloundecan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacycloundecan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacycloundecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azacycloundecan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Azacycloundecan-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U4GZ4BV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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